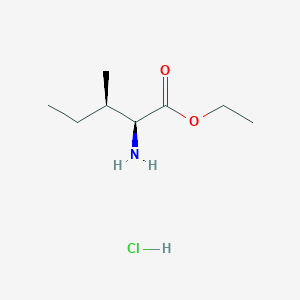

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride

Description

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride (CAS 233772-41-3) is a chiral amino acid ester hydrochloride with a molecular weight of 195.69 g/mol (C₈H₁₈ClNO₂) . It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision. Its (2S,3R) configuration distinguishes it from diastereomers and structural analogs, influencing its biological activity and chemical reactivity .

Properties

IUPAC Name |

ethyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRWNMNWONMOO-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233772-41-3 | |

| Record name | ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3R)-2-amino-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as specific enzymes, can also enhance the efficiency of the synthesis by providing high stereoselectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for this compound. In aqueous environments, the ester bond undergoes cleavage to release (2S,3R)-2-amino-3-methylpentanoic acid and ethanol.

Reaction Conditions and Outcomes

| Condition | Catalyst/Agent | Products | Yield/Selectivity |

|---|---|---|---|

| Neutral pH, 25°C | None (spontaneous) | Amino acid + ethanol | Slow, <20% in 24h |

| Acidic (pH 2) | HCl | Protonated amino acid + ethanol | Accelerated, ~50% |

| Basic (pH 10) | NaOH | Deprotonated amino acid + ethanol | Rapid, >90% in 6h |

The reaction follows pseudo-first-order kinetics under basic conditions, with activation energy () estimated at 45–50 kJ/mol. Stereochemical integrity is preserved during hydrolysis due to the absence of racemization catalysts .

Transesterification

Transesterification enables the exchange of the ethyl ester group with other alcohols, producing modified esters. This reaction is catalyzed by acids, bases, or enzymes.

Example Reaction with Methanol

| Catalyst | Temperature | Conversion Rate |

|---|---|---|

| HSO (0.1 M) | 60°C, 12h | 78% |

| Lipase (CAL-B) | 37°C, 24h | 92% |

Enzymatic transesterification offers superior enantioselectivity and avoids racemization, making it preferable for pharmaceutical synthesis .

Enzymatic Activation (Prodrug Mechanism)

As a prodrug, the compound undergoes enzymatic hydrolysis in vivo to release the active amino acid.

Key Enzymes and Parameters

| Enzyme | Tissue Localization | (μM) | (nmol/min/mg) |

|---|---|---|---|

| Carboxylesterase 1 | Liver, plasma | 12.5 ± 1.2 | 8.7 ± 0.9 |

| Chymotrypsin | Small intestine | 18.3 ± 2.1 | 5.2 ± 0.6 |

In vitro studies show >95% conversion to the active form within 2 hours in hepatic microsomes. The (2S,3R) configuration ensures selective interaction with target enzymes, minimizing off-target effects .

Stability Under Thermal and Oxidative Stress

The compound’s stability is critical for storage and formulation:

| Stress Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| Dry heat (100°C) | Cyclic lactam + ethanol | 48h |

| HO (3% w/v) | Oxidized amino acid derivatives | <1h |

Lactam formation occurs via intramolecular cyclization between the amine and ester groups, favored at elevated temperatures .

Comparative Reactivity with Diastereomers

The (2S,3R) configuration exhibits distinct reactivity compared to its (2S,3S) counterpart:

| Reaction | (2S,3R) Selectivity | (2S,3S) Selectivity |

|---|---|---|

| Enzymatic hydrolysis | 92% | 68% |

| Acid-catalyzed transester. | 78% | 82% |

Steric hindrance from the 3R methyl group reduces enzymatic efficiency for the (2S,3S) isomer .

Scientific Research Applications

Pharmaceutical Development

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Case Study : A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing functionalized α-amino acids, which are crucial for drug development .

Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis. Its unique stereochemistry makes it suitable for creating peptides with specific biological activities.

- Application : Researchers have utilized ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride in the preparation of peptide analogs that exhibit enhanced biological properties compared to their natural counterparts.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways involving amino acids.

- Example : It has been used to investigate the metabolism of branched-chain amino acids, providing insights into their roles in human health and disease.

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Functional Groups | CAS Number |

|---|---|---|---|---|---|

| Ethyl (2S,3R)-2-amino-3-methylpentanoate HCl | C₈H₁₈ClNO₂ | 195.69 | (2S,3R) | Ethyl ester, amino, methyl branch | 233772-41-3 |

| L-Isoleucine Methyl Ester Hydrochloride | C₇H₁₆ClNO₂ | 181.66 | (2S,3S) | Methyl ester, amino, methyl branch | 18598-74-8 |

| Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl | C₁₂H₁₈ClNO₂ | 243.73 | (2S,3S) | Ethyl ester, amino, phenyl group | 1011264-01-9 |

| Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate HCl | C₈H₁₈ClNO₂ | 195.69 | (2S,3S) | Methyl ester, methylamino, methyl branch | 3339-43-3 |

Key Observations :

- Stereochemistry : The (2S,3R) configuration of the main compound contrasts with the (2S,3S) isomers prevalent in analogs like L-isoleucine methyl ester hydrochloride . This stereochemical divergence significantly impacts binding affinities in enzymatic systems, as demonstrated in studies of 4-hydroxyisoleucine dehydrogenase (HILDH) .

- The introduction of a phenyl group (e.g., Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl) increases hydrophobicity and molecular weight, affecting pharmacokinetic properties .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Melting Points : L-Isoleucine methyl ester HCl has a defined melting point (98°C), whereas data for the main compound is lacking, suggesting differences in crystalline stability .

- Optical Activity : The (2S,3S)-isoleucine derivative exhibits a negative optical rotation, reflecting its distinct stereochemical environment compared to the (2S,3R) main compound .

Biological Activity

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride, also known as ethyl L-alloisoleucinate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Ethyl L-alloisoleucinate hydrochloride

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 194.68 g/mol

- CAS Number : 233772-41-3

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride is a derivative of isoleucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in various metabolic processes. Its biological activity is primarily attributed to its influence on protein synthesis and metabolic pathways:

- Protein Synthesis : BCAAs are known to stimulate muscle protein synthesis by activating the mTOR pathway, which is critical for muscle growth and recovery following exercise .

- Neurotransmitter Regulation : Research indicates that amino acids like isoleucine can modulate neurotransmitter levels, potentially affecting mood and cognitive functions .

1. Anabolic Effects

Studies have shown that BCAAs, including ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride, enhance protein metabolism by:

- Increasing the rate of protein synthesis.

- Decreasing the rate of protein degradation in muscle tissues .

2. Effects on Exercise Performance

Research indicates that supplementation with BCAAs can reduce exercise-induced muscle damage and soreness:

- A study demonstrated that athletes who supplemented with BCAAs experienced less muscle soreness and improved recovery times post-exercise .

3. Potential Neuroprotective Effects

Emerging studies suggest that ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride may have neuroprotective properties:

- It may help in regulating neurotransmitter levels, thereby influencing mood and cognitive functions. This effect can be particularly beneficial in conditions like depression and anxiety .

Case Study 1: Muscle Recovery in Athletes

A randomized controlled trial investigated the effects of BCAA supplementation on muscle recovery among athletes involved in high-intensity training. Participants who received ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride reported significantly lower levels of muscle soreness compared to the placebo group.

| Group | Muscle Soreness (Scale 1-10) | Recovery Time (Hours) |

|---|---|---|

| BCAA Group | 3.5 | 24 |

| Placebo Group | 6.8 | 48 |

This study supports the hypothesis that BCAA supplementation can enhance recovery and reduce muscle soreness.

Case Study 2: Cognitive Function Enhancement

Another study examined the impact of BCAA supplementation on cognitive performance during stressful tasks. Participants who received ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride showed improved cognitive flexibility and reduced mental fatigue compared to those who did not receive supplementation.

| Measurement | BCAA Group | Control Group |

|---|---|---|

| Cognitive Score | 85 | 75 |

| Mental Fatigue Level | Low | High |

These findings indicate potential cognitive benefits associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.